

4-Chloro-6-methylpicolinaldehyde: A Versatile Building Block for Modern Research

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-6-methylpicolinaldehyde

CAS No.: 98273-77-9

Cat. No.: B1591898

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of chemical synthesis, the strategic value of a molecule is often determined by the versatility of its functional groups. **4-Chloro-6-methylpicolinaldehyde** emerges as a compound of significant interest due to its unique combination of reactive sites: a nucleophilic aldehyde, a displaceable chloro group on an electron-deficient pyridine ring, and a methyl group amenable to functionalization. This guide explores the untapped potential of this trifunctional building block, offering a forward-looking perspective on its applications in medicinal chemistry, chemical biology, and materials science.

While extensive research on this exact molecule is nascent, its constituent parts—a picolinaldehyde, a chloropyridine, and a methyl-substituted pyridine—are well-established motifs in synthetic chemistry.^{[1][2]} By understanding the reactivity of these individual components, we can extrapolate and propose a diverse array of potential applications, providing a roadmap for future research endeavors.

Core Reactivity and Synthetic Utility

The synthetic potential of **4-Chloro-6-methylpicolinaldehyde** is rooted in the distinct reactivity of its three primary functional domains. The strategic interplay between these sites allows for a

range of orthogonal chemical transformations.

- The Aldehyde Group: As a classic electrophile, the formyl group is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in nucleophilic additions, condensations, and reductive aminations.[1][3]
- The Chloro Substituent: Positioned on the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, and Stille couplings.[4][5]
- The Pyridine Core & Methyl Group: The pyridine nitrogen acts as a Lewis base and can coordinate to metal centers, influencing the molecule's catalytic and electronic properties.[6][7] The methyl group, while less reactive, can be a site for oxidation or other functionalization under specific conditions.[8]

Application Domain 1: Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. **4-Chloro-6-methylpicolinaldehyde** serves as an excellent starting point for the synthesis of novel bioactive compounds.

Synthesis of Novel Heterocyclic Scaffolds

The aldehyde functionality can be utilized to construct fused ring systems or to introduce diverse side chains. For instance, a Knoevenagel condensation with an active methylene compound can yield α,β -unsaturated systems, which are precursors to a variety of heterocyclic structures.[9][10]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The chloro group is a key handle for late-stage functionalization via cross-coupling reactions. This allows for the rapid generation of a library of analogues for SAR studies. By systematically varying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of a lead compound.

Application Domain 2: Chemical Biology and Probe Development

The aldehyde group is a valuable tool for bioconjugation, enabling the site-specific labeling of biomolecules.[11][12] This opens up avenues for the development of chemical probes to study biological processes in vitro and in vivo.

Protein Labeling and Visualization

Through reductive amination or oxime/hydrazone ligation, **4-Chloro-6-methylpicolinaldehyde** can be conjugated to proteins containing accessible lysine residues or those engineered to have specific reactive handles.[13][14] The pyridine core can be further functionalized with fluorophores or affinity tags for visualization and pull-down experiments.

Development of Bioorthogonal Reagents

The unique reactivity of the aldehyde can be exploited in bioorthogonal chemistry, allowing for specific chemical transformations within a complex biological environment without interfering with native biochemical processes.[15]

Application Domain 3: Materials Science and Catalysis

The ability of the pyridine nitrogen to coordinate with metal ions makes derivatives of **4-Chloro-6-methylpicolinaldehyde** attractive as ligands in catalysis and as building blocks for functional materials.[6][16]

Ligand Synthesis for Homogeneous Catalysis

The aldehyde can be converted into imines or other chelating groups, leading to the synthesis of bidentate or tridentate ligands.[1] The electronic properties of these ligands can be modulated by substituents on the pyridine ring, influencing the activity and selectivity of the metal catalyst in reactions such as hydrogenation, oxidation, and cross-coupling.[6]

Functionalization of Surfaces and Polymers

The reactivity of the aldehyde and chloro groups allows for the covalent attachment of this molecule to surfaces or polymer backbones. This can be used to modify the properties of materials, for example, by introducing metal-binding sites or by altering surface hydrophobicity.

Data Presentation

Table 1: Physicochemical Properties of Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
4-Pyridinecarboxaldehyde	872-85-5	C ₆ H ₅ NO	107.11	-4 to -2	71-73 / 10 mmHg
4-Chloropicolin aldehyde	63071-13-6	C ₆ H ₄ ClNO	141.56	32-34	206
6-Methylpicolin aldehyde	1122-72-1	C ₇ H ₇ NO	121.14	31-33	93-95

Data sourced from publicly available chemical databases and may vary depending on the supplier and purity.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

Protocol 1: Knoevenagel Condensation for C-C Bond Formation

This protocol describes a general procedure for the Knoevenagel condensation of **4-Chloro-6-methylpicolinaldehyde** with an active methylene compound, such as malononitrile.

Materials:

- **4-Chloro-6-methylpicolinaldehyde**
- Malononitrile
- Piperidine (catalyst)
- Ethanol (solvent)

- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve **4-Chloro-6-methylpicolinaldehyde** (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
- Characterize the final product by NMR, IR, and mass spectrometry.

Rationale: This reaction leverages the electrophilicity of the aldehyde to form a new carbon-carbon bond, leading to an α,β -unsaturated product. Piperidine acts as a mild base to deprotonate the active methylene compound.^{[9][10]}

Protocol 2: Reductive Amination for Amine Synthesis

This protocol outlines a general method for the reductive amination of **4-Chloro-6-methylpicolinaldehyde** with a primary or secondary amine.

Materials:

- **4-Chloro-6-methylpicolinaldehyde**
- Amine (e.g., benzylamine)
- Sodium triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (reducing agent)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
- Acetic acid (optional, catalyst)

Procedure:

- Dissolve **4-Chloro-6-methylpicolinaldehyde** (1 equivalent) and the amine (1.2 equivalents) in DCM or DCE.
- If desired, add a catalytic amount of acetic acid to facilitate imine formation.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
- Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Characterize the product by NMR and mass spectrometry.

Rationale: This two-step, one-pot reaction first forms an iminium ion intermediate, which is then selectively reduced by a mild hydride reagent like STAB. This method is highly efficient for the synthesis of a wide range of secondary and tertiary amines.^{[13][20]}

Protocol 3: Suzuki Cross-Coupling for Arylation

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of **4-Chloro-6-methylpicolinaldehyde** with an arylboronic acid.

Materials:

- **4-Chloro-6-methylpicolinaldehyde**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

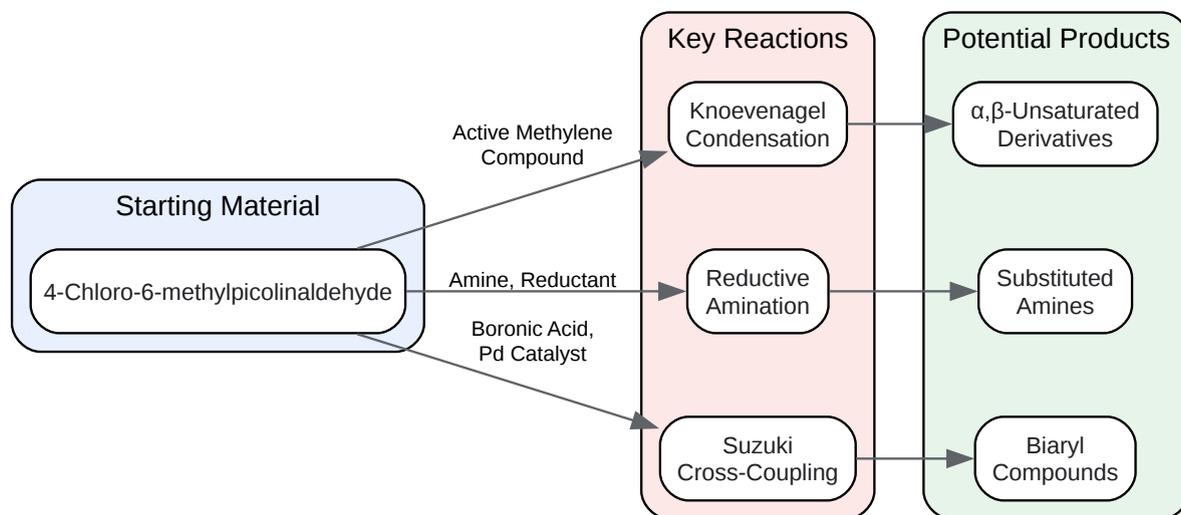
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DME) with water

Procedure:

- To a degassed mixture of **4-Chloro-6-methylpicolinaldehyde** (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110 °C.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain the desired biaryl product.
- Characterize the final product by NMR and mass spectrometry.

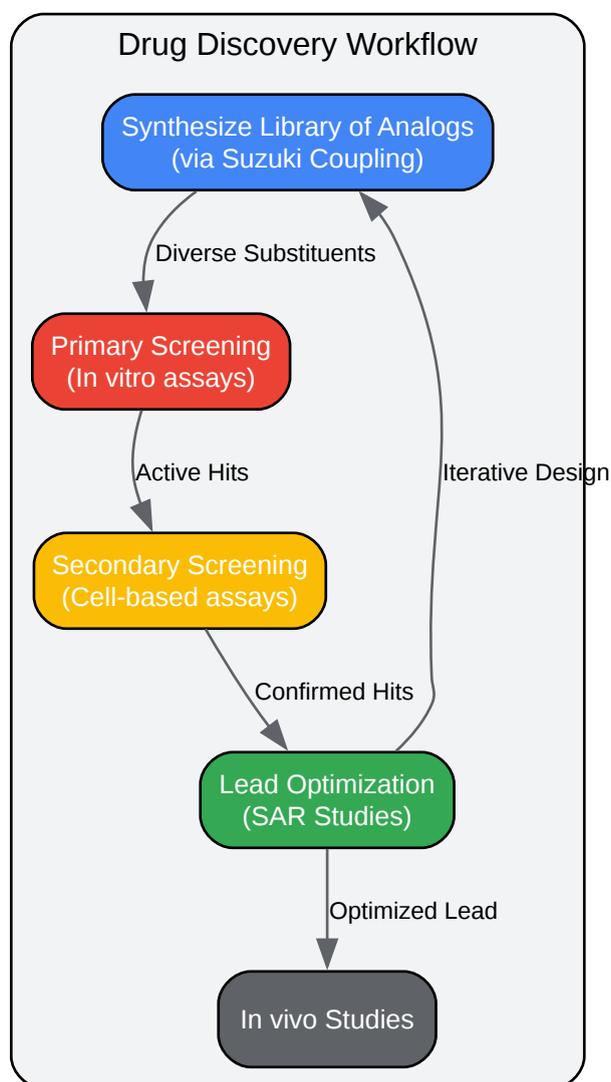
Rationale: The Suzuki coupling is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons. The chloro-substituent on the electron-deficient pyridine ring is activated towards oxidative addition to the palladium catalyst, facilitating the cross-coupling reaction.^{[4][5]}

Mandatory Visualizations



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Caption: Key reaction pathways for **4-Chloro-6-methylpicolinaldehyde**.



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Caption: Iterative drug discovery workflow utilizing Suzuki coupling.

Conclusion and Future Outlook

4-Chloro-6-methylpicolinaldehyde represents a synthetically versatile platform for innovation across multiple scientific disciplines. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. In medicinal chemistry, it offers a rapid route to diverse compound libraries for drug discovery. In chemical biology, it provides a reactive handle for the creation of sophisticated molecular probes. In materials science, it is a promising precursor for novel ligands and functional materials. The exploration of this building block is just beginning, and future research will undoubtedly uncover even more exciting applications.

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